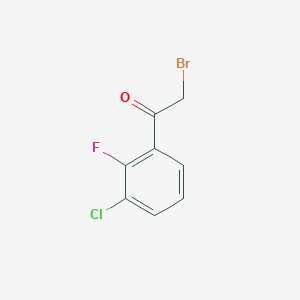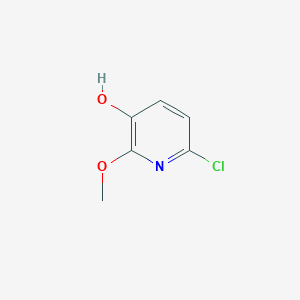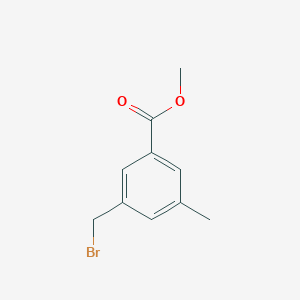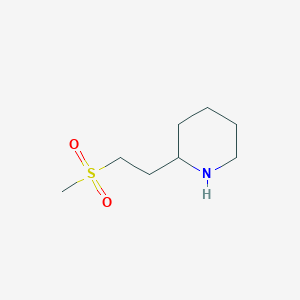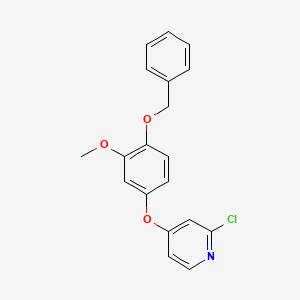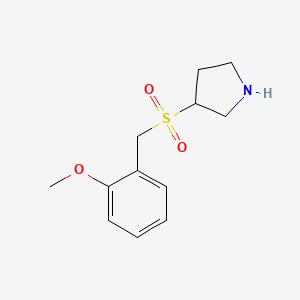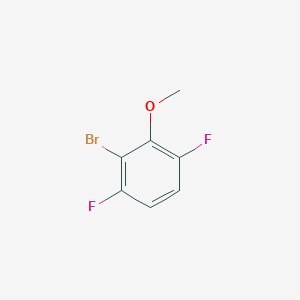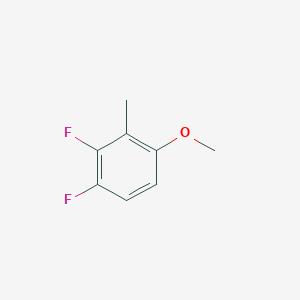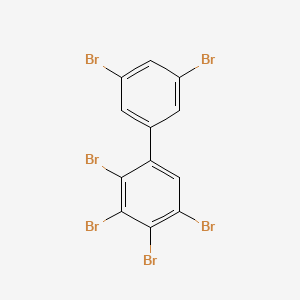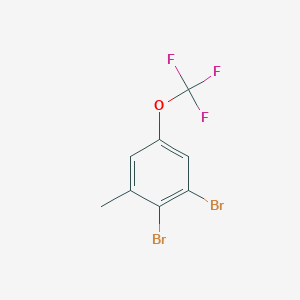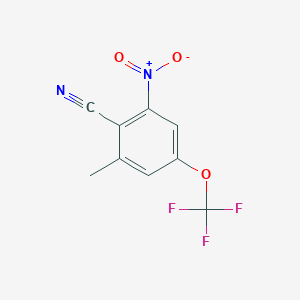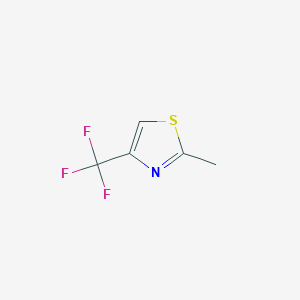
2-Methyl-4-(trifluoromethyl)-1,3-thiazole
描述
2-Methyl-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant electron-withdrawing characteristics, enhancing its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylthio-4-(trifluoromethyl)acrylonitrile with sulfur and a base, such as sodium hydride, under reflux conditions. This reaction leads to the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2-Methyl-4-(trifluoromethyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学研究应用
2-Methyl-4-(trifluoromethyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
相似化合物的比较
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)phenylboronic acid
- 4-Methyl-2-(trifluoromethyl)thiazole
- 2-Methyl-4-(trifluoromethyl)furan
Uniqueness
2-Methyl-4-(trifluoromethyl)-1,3-thiazole is unique due to its specific combination of a thiazole ring and a trifluoromethyl group. This combination imparts distinct electronic properties, making it more reactive and stable compared to similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its uniqueness.
属性
IUPAC Name |
2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NS/c1-3-9-4(2-10-3)5(6,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVKRKRGMBQYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577310 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137929-13-6 | |
| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Methyl-4-(trifluoromethyl)thiazole currently being researched?
A: A significant focus of research revolves around utilizing 2-Methyl-4-(trifluoromethyl)thiazole as a key intermediate in synthesizing Thifluzamide []. This novel fungicide shows promising activity against various plant pathogens.
Q2: Can you elaborate on the synthesis process of Thifluzamide using 2-Methyl-4-(trifluoromethyl)thiazole?
A: Researchers have outlined a multi-step synthesis process []. It begins with the reaction of 2-Methyl-4-(trifluoromethyl)thiazole with thionyl chloride to yield 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid chloride. This intermediate is then reacted with 2,6-Dibromo-4-trifluoromethoxy aniline in toluene, ultimately producing Thifluzamide. This synthetic route has demonstrated a yield exceeding 55%.
Q3: Beyond Thifluzamide, are there other applications for 2-Methyl-4-(trifluoromethyl)thiazole derivatives?
A: Yes, research indicates that derivatives of 2-Methyl-4-(trifluoromethyl)thiazole, specifically the carboxamide derivatives, exhibit notable fungicidal activity [, , ]. Studies have shown promising inhibition rates against plant pathogens like Pellicularia sasakii.
Q4: Have there been studies on the sensitivity and detection of Thifluzamide residues?
A: Researchers have successfully developed two enzyme-linked immunosorbent assay (ELISA) formats for Thifluzamide detection []. These assays, utilizing distinct polyclonal antibodies, demonstrated high sensitivity and specificity for Thifluzamide in various matrices, including water and wheat samples.
Q5: What is the structural characterization of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?
A: Crystallographic studies reveal that in its solid state, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid molecules are linked together by O—H⋯N and C—H⋯O hydrogen bonds, forming chain-like structures [].
Q6: Are there any alternative synthetic routes for preparing 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid?
A: Yes, an alternative method uses ethyl trifluoroacetoacetate as the starting material []. This route involves several steps, including bromination, cyclization with thioacetamide, and hydrolysis, to yield 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This method claims advantages such as milder reaction conditions and easier operation compared to other approaches.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3030982.png)
